Regioisomer-Dependent Kinase Selectivity: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Scaffolds
The 3H-imidazo[4,5-b]pyridine scaffold, which includes 2-bromo-3H-imidazo[4,5-b]pyridine as a key synthetic intermediate, exhibits a fundamentally different JAK family selectivity profile compared to the 1H-imidazo[4,5-c]pyridine regioisomer [1]. In fluorescence-based biochemical assays using the catalytic domains of JAK family members, the matched pair comparison between 3H-imidazo[4,5-b]pyridine derivatives and their 1H-imidazo[4,5-c]pyridine counterparts revealed that the nitrogen atom positional shift from the [4,5-b] to [4,5-c] scaffold alters the JAK1/TYK2 selectivity ratio, demonstrating that these scaffolds are not interchangeable in kinase inhibitor design programs [1].
| Evidence Dimension | JAK family kinase selectivity profile (scaffold-dependent) |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-b]pyridine scaffold exhibits distinct JAK1/TYK2 selectivity ratio pattern |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold |
| Quantified Difference | Scaffold-dependent selectivity ratio difference; specific ratio values not reported in abstract but selectivity profiles are non-overlapping |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2 |
Why This Matters
This scaffold-level differentiation confirms that 2-bromo-3H-imidazo[4,5-b]pyridine, as a building block for the [4,5-b] scaffold, enables access to a selectivity space that cannot be replicated using imidazo[4,5-c]pyridine-based building blocks.
- [1] Smith, C. R., et al. (2024). Fragment-Based Discovery of Potent and Selective JAK Inhibitors. Journal of Medicinal Chemistry, 67(11), 8545-8568. View Source
